molecular formula C24H25N3O2S B2666524 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898452-72-7

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2666524
CAS No.: 898452-72-7
M. Wt: 419.54
InChI Key: WKYMLEXPGUVEOK-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a high-purity, synthetic organic compound designed for pharmaceutical research and development. This substituted oxalamide features a complex molecular architecture that includes a 3,4-dihydroisoquinoline moiety, a thiophen-2-yl ethyl chain, and an m-tolyl substituent, creating a unique pharmacophore with potential biological activity. This compound belongs to a class of substituted amides investigated for their activity as selective glucocorticoid receptor agonists . Research indicates such compounds may modulate intracellular glucocorticoid receptors, presenting potential applications in the treatment and prevention of metabolic diseases . Its specific structural features make it a candidate for investigating pathways related to type 2 diabetes, obesity, glucose intolerance, insulin resistance, dyslipidaemia, and other manifestations of metabolic syndrome . The mechanism of action for this class of compounds involves binding to intracellular glucocorticoid receptors, which can lead to the regulation of gene expression and subsequent metabolic effects . The presence of the thiophene ring and dihydroisoquinoline group contributes to its molecular rigidity and potential for target engagement, while the m-tolyl group influences its binding affinity and selectivity. This product is provided as a solid and is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-17-6-4-9-20(14-17)26-24(29)23(28)25-15-21(22-10-5-13-30-22)27-12-11-18-7-2-3-8-19(18)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYMLEXPGUVEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step processes:

  • Formation of Isoquinoline Derivative: : Begin with 3,4-dihydroisoquinoline, employing reactions that involve catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions to yield 3,4-dihydroisoquinolin-2(1H)-one.

  • Thiophene Coupling: : The thiophene ring is integrated using cross-coupling reactions, commonly using Suzuki or Stille coupling techniques, involving organometallic reagents.

  • Oxalamide Introduction: : Finally, oxalamide formation is achieved through amidation reactions, where oxalyl chloride reacts with the amine groups under controlled temperature and pH conditions.

Industrial Production Methods

For large-scale production, flow chemistry techniques are often preferred. These allow for continuous synthesis, improved yields, and reduced reaction times, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide undergoes various chemical reactions:

  • Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

  • Reduction: : Hydrogenation can be used to reduce any unsaturated bonds, utilizing catalysts such as Pd/C or Raney nickel.

  • Substitution: : Halogenation or nitration can be achieved under electrophilic aromatic substitution conditions using reagents like chlorine or nitric acid.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Hydrogen with Pd/C, Raney nickel

  • Substitution Reagents: : Chlorine, nitric acid

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones

  • Reduction: : Formation of saturated derivatives

  • Substitution: : Introduction of halogens or nitro groups

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide may act as positive allosteric modulators of dopamine receptors, particularly the D1 receptor. This suggests potential therapeutic applications in treating conditions such as:

  • Parkinson's Disease : The compound may alleviate motor symptoms associated with dopamine deficiency.
  • Schizophrenia : It could help manage cognitive impairments and negative symptoms.
  • Alzheimer's Disease : Potentially beneficial for cognitive function in affected patients.

These therapeutic avenues are supported by findings indicating that similar compounds enhance dopaminergic signaling without the side effects commonly associated with direct dopamine agonists .

Case Studies

  • Parkinson's Disease Treatment :
    • A study demonstrated that derivatives of dihydroisoquinoline compounds improved motor function in animal models of Parkinson's disease. This compound was highlighted for its potential to serve as a monotherapy or adjunct to existing treatments .
  • Cognitive Enhancement :
    • Research on similar compounds has shown promise in enhancing cognitive functions in models simulating Alzheimer's disease. These studies emphasize the need for further exploration into the mechanisms by which these compounds interact with neurochemical pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The oxalamide moiety enables strong hydrogen bonding, which facilitates binding to active sites. The isoquinoline and thiophene rings contribute to π-π interactions and hydrophobic effects, stabilizing the compound-protein complex and influencing biological pathways.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships: Electron-donating groups (e.g., methoxy in S336) enhance umami receptor binding, while bulkier groups (e.g., dihydroisoquinoline) may shift activity toward other targets . Thiophene substituents, unlike pyridyl or benzyl groups, pose a higher risk of forming reactive metabolites, requiring detailed toxicokinetic studies .

Metabolic Considerations: The dihydroisoquinoline moiety, as seen in GF120918, could improve bioavailability but may interact with efflux transporters like P-glycoprotein . Piperazine-linked oxalamides (e.g., Compound 11) highlight the role of nitrogen-rich groups in CNS penetration, a property yet untested in the target compound .

Safety and Regulatory Insights :

  • The FAO/WHO’s safety evaluation of pyridyl oxalamides (margin of safety = 500 million) sets a benchmark, but thiophene’s metabolic risks necessitate lower exposure limits for the target compound .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound belonging to the oxalamide family. Its unique structural features, including a dihydroisoquinoline moiety and a thiophene ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O2S, with a molecular weight of approximately 385.5 g/mol. The compound's structure can be represented as follows:

ComponentStructure
DihydroisoquinolineDihydroisoquinoline
ThiopheneThiophene
Oxalamide LinkageOxalamide

Pharmacological Properties

Research indicates that compounds containing dihydroisoquinoline and thiophene moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated inhibition zones comparable to standard antibiotics like Ampicillin .
  • Antioxidant Activity : The presence of the thiophene ring enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This has been linked to potential therapeutic applications in oxidative stress-related diseases .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. It is hypothesized that the dihydroisoquinoline moiety plays a crucial role in inducing apoptosis in cancer cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs). This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Interaction with Cellular Targets : The structural complexity allows for interactions with various cellular targets, potentially modulating signaling pathways associated with cell proliferation and survival .

Case Studies

Several studies have examined the biological activity of related compounds:

  • Antimicrobial Studies : A series of thiophene-based compounds were tested against common bacterial strains. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.25 mg/mL for certain derivatives .
    CompoundMIC (mg/mL)Activity
    Compound A0.06Excellent
    Compound B0.10Good
    Compound C0.25Moderate
  • Cytotoxicity Evaluation : In vitro assays demonstrated that the compound exhibited cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective cell growth inhibition at concentrations as low as 10 µM .

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